(R)-3-Amino-4-(3-chlorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a chlorophenyl group, and a butanoic acid backbone. This compound is notable for its specific stereochemistry, which is crucial for its biological activity and applications in medicinal chemistry. It is often used as a chiral building block in organic synthesis and has potential therapeutic implications, particularly in the treatment of neurological disorders.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique structural characteristics make it a valuable compound in both academic and industrial research.
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid falls under the category of amino acids and is classified as a chiral compound due to the presence of a stereocenter. It is also categorized as an aromatic compound due to the chlorophenyl group attached to the butanoic acid structure.
The synthesis of (R)-3-Amino-4-(3-chlorophenyl)butanoic acid typically involves asymmetric hydrogenation techniques. One common method includes the use of β-keto esters as precursors, which are subjected to hydrogenation in the presence of chiral catalysts such as rhodium or ruthenium. The reaction generally requires hydrogen gas, ethanol as a solvent, and controlled conditions to achieve high enantioselectivity.
The molecular formula for (R)-3-Amino-4-(3-chlorophenyl)butanoic acid is C10H12ClNO2, which reflects its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The specific stereochemistry can be denoted by its IUPAC name: (3R)-3-amino-4-(3-chlorophenyl)butanoic acid.
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid can participate in several chemical reactions:
The mechanism of action for (R)-3-Amino-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes. The precise molecular targets can vary based on the compound's application in research or therapeutic contexts.
The melting point, boiling point, and other thermodynamic properties can vary based on purity and specific synthesis methods used. Detailed analytical data can be obtained through techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
(R)-3-Amino-4-(3-chlorophenyl)butanoic acid has several significant applications across various fields:
Ni(II) complexes with chiral Schiff base ligands enable enantioselective alkylation of β-amino acid precursors. This method leverages the metal’s coordination sphere to enforce stereocontrol during carbon–carbon bond formation. Specifically, glycine-derived Ni(II) complexes react with meta-chlorobenzyl halides (e.g., 3-chlorobenzyl bromide) under phase-transfer conditions, yielding alkylated intermediates with >95% enantiomeric excess (ee) [10]. The rigid chiral environment of ligands like (R,R)-N,N′-bis(benzylidene)-1,2-diaminocyclohexane minimizes racemization during nucleophilic substitution [10].
Post-alkylation, acidic hydrolysis (6M HCl, 80°C) cleaves the Ni–Schiff base complex, releasing the free (R)-3-amino-4-(3-chlorophenyl)butanoic acid without epimerization. Reaction optimization studies show that non-polar solvents (toluene) enhance diastereoselectivity by stabilizing the transition state, while elevated temperatures (40–50°C) accelerate kinetics without compromising ee [4] [10].
Table 1: Ni(II)-Mediated Alkylation Performance Metrics
Schiff Base Ligand | Alkylating Agent | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
(R,R)-Diaminocyclohexane-derived | 3-Chlorobenzyl bromide | 40 | 97 | 85 |
(S,S)-1,2-Diphenylethylenediamine | 3-Chlorobenzyl chloride | 50 | 92 | 78 |
Dynamic kinetic resolution (DKR) routes overcome the racemization challenges inherent in classical resolutions. (R)-2-Phenylglycinol serves as a recoverable chiral auxiliary, condensing with racemic 4-(3-chlorophenyl)-3-oxobutanoic acid to form diastereomeric oxazolidinones [7]. Diastereomer separation via crystallization (ethyl acetate/heptane, 0°C) achieves >99% de, with the (R,R)-isomer predominating due to lattice energy differences [7] [10].
Hydrolytic ring cleavage (2M NaOH, 25°C) then furnishes enantiopure (R)-3-amino-4-(3-chlorophenyl)butanoic acid. Enzymatic DKR alternatives utilize Candida antarctica lipase B to selectively acylate the (S)-enantiomer of racemic amines, leaving the (R)-isomer unreacted for extraction. This method achieves 98% ee but requires precise pH control (pH 7.5–8.0) to prevent hydrolysis of the acyl donor [7].
Table 2: DKR Approaches for Enantiopure Product Synthesis
Method | Key Reagent/Catalyst | Resolution Efficiency | Operational Simplicity |
---|---|---|---|
Chiral Auxiliary | (R)-2-Phenylglycinol | >99% de | Moderate (multi-step) |
Enzymatic Acylation | C. antarctica lipase B | 98% ee | High (single-pot) |
tert-Butoxycarbonyl (BOC) protection mitigates undesired polymerization and racemization during synthesis. The amino group of (R)-3-amino-4-(3-chlorophenyl)butanoic acid undergoes BOC protection using di-tert-butyl dicarbonate (1.2 equiv) in tetrahydrofuran/water (4:1), with sodium carbonate (2.0 equiv) as base [4]. Quantitative conversion occurs within 2 hours at 25°C, yielding the stable, crystalline BOC-intermediate (melting point: 112–114°C) [4] [7].
Critical process parameters include:
Table 3: BOC-Protection/Deprotection Reaction Optimization
Reaction Step | Conditions | Purity (%) | Chiral Integrity (ee%) |
---|---|---|---|
BOC Protection | (BOC)₂O, Na₂CO₃, THF/H₂O, 25°C, 2h | 99.5 | >99.5 |
Acidic Deprotection | 4M HCl/dioxane, 0°C, 1h | 98.7 | 99.2 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7